![molecular formula C20H17FN2O B14182074 Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(3-pyridinyl)- CAS No. 897015-64-4](/img/structure/B14182074.png)
Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(3-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(3-pyridinyl)- is an organic compound that belongs to the class of amides It is characterized by the presence of a benzene ring, a fluorophenyl group, and a pyridinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(3-pyridinyl)- typically involves the reaction of 3-fluorobenzylamine with 4-(3-pyridinyl)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(3-pyridinyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(3-pyridinyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(3-pyridinyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorophenyl and pyridinyl groups enhances its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(4-pyridinyl)-
- Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(2-pyridinyl)-
- Benzeneacetamide, N-[(3-chlorophenyl)methyl]-4-(3-pyridinyl)-
Uniqueness
Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(3-pyridinyl)- is unique due to the specific positioning of the fluorophenyl and pyridinyl groups, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Propriétés
Numéro CAS |
897015-64-4 |
|---|---|
Formule moléculaire |
C20H17FN2O |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
N-[(3-fluorophenyl)methyl]-2-(4-pyridin-3-ylphenyl)acetamide |
InChI |
InChI=1S/C20H17FN2O/c21-19-5-1-3-16(11-19)13-23-20(24)12-15-6-8-17(9-7-15)18-4-2-10-22-14-18/h1-11,14H,12-13H2,(H,23,24) |
Clé InChI |
SOYOUJYRVTXZDP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)CNC(=O)CC2=CC=C(C=C2)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


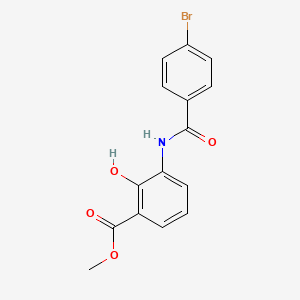
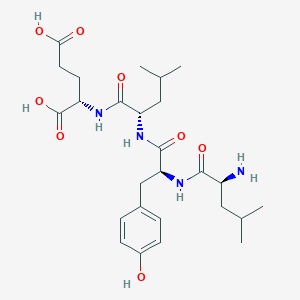
![Methyl 3-[3-(hydroxycarbamoyl)phenyl]propanoate](/img/structure/B14182016.png)
![N-[3-(acetylamino)phenyl]-5-{(2E)-2-[(4-methoxyphenyl)methylidene]hydrazino}-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B14182019.png)
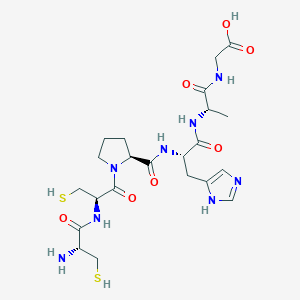
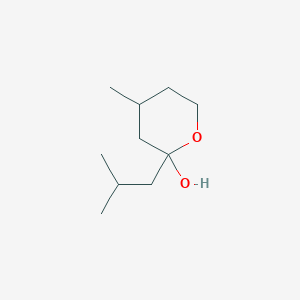
![Methanone, (2-benzo[b]thien-3-ylphenyl)phenyl-](/img/structure/B14182033.png)
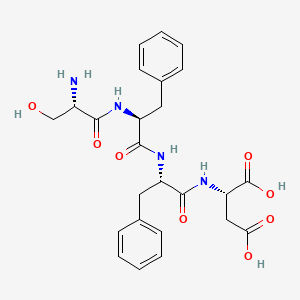
![2,2'-{[2-(Benzoyloxy)ethyl]azanediyl}diacetic acid](/img/structure/B14182035.png)
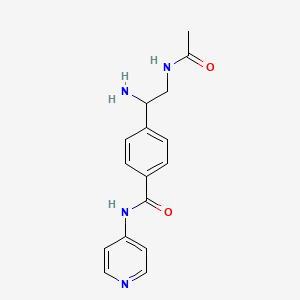
![1-Fluoro-2-[(4-methylphenyl)ethynyl]benzene](/img/structure/B14182038.png)
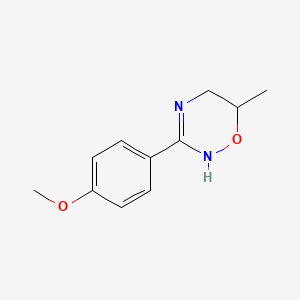
![N~1~,N~4~-Bis[4-(2-hydroxyethoxy)phenyl]benzene-1,4-dicarboxamide](/img/structure/B14182044.png)
![2-(Diphenylphosphanyl)-6-[2,6-di(propan-2-yl)phenyl]pyridine](/img/structure/B14182052.png)
